
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide (MBT) is a chemical compound that has been widely used in scientific research due to its unique properties. MBT is a member of the benzothiazole family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Agents
A study by Nomura et al. (1999) explored derivatives of benzamide for antidiabetic properties. One such compound, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297), was identified as a potential drug for treating diabetes mellitus (Nomura et al., 1999).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives, examining their gelation behavior. Notably, certain derivatives exhibited gelation in ethanol/water and methanol/water mixtures, indicating potential applications in material science (Yadav & Ballabh, 2020).
Diels-Alder Aza-Reaction
Sokolov and Aksinenko (2012) reported that methyl trifluoropyruvate benzothiazol-2-ylimines, related to the structure , displayed unique properties in Diels-Alder aza-reactions. This suggests potential uses in organic synthesis (Sokolov & Aksinenko, 2012).
Anticancer Activity
A study by Ravinaik et al. (2021) on a series of substituted benzamides, including thiazole derivatives, highlighted their effectiveness against various cancer cell lines. This indicates potential applications in cancer therapy (Ravinaik et al., 2021).
Anticonvulsant Properties
Rana et al. (2008) synthesized a series of 1,3-benzothiazol-2-yl benzamides and evaluated them for anticonvulsant properties. Many of these compounds were active in specific seizure models, indicating their potential in epilepsy treatment (Rana et al., 2008).
Tumor Growth Inhibition
A study by Yoshida et al. (2005) found that certain benzothiazole derivatives, including benzamide compounds, exhibited selective cytotoxicity against tumor cell lines, suggesting potential in cancer treatment (Yoshida et al., 2005).
Photo-Physical Properties
Research by Padalkar et al. (2011) into benzothiazole derivatives revealed unique photo-physical properties, which could be harnessed in the development of optical materials and sensors (Padalkar et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-9-20-13-8-12(5-6-14(13)23-9)21-15(22)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBPYUFBHWUZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)
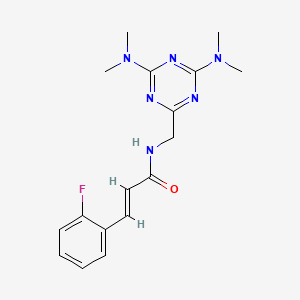
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)
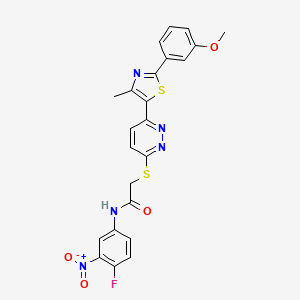
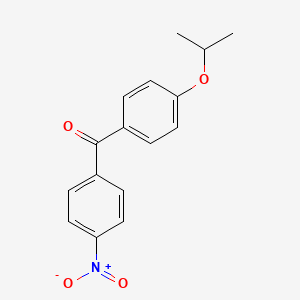
![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)
![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)

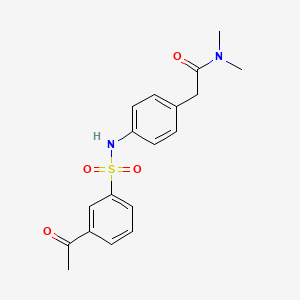
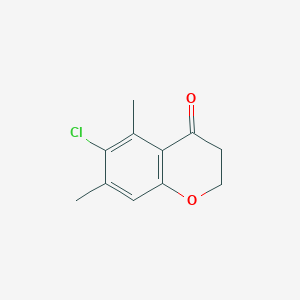
![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)
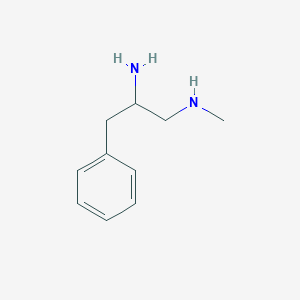

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2378146.png)